molecular formula C15H22N2O4S B8137928 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate

Cat. No.: B8137928
M. Wt: 326.4 g/mol
InChI Key: HOCYWWCUGKJLPX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate (CAS: 2682112-95-2) is a spirocyclic compound featuring a diazaspiro[3.4]octane core fused with a ketone group at position 7 and a 4-methylbenzenesulfonate (tosylate) counterion. Its molecular formula is C₁₅H₂₂N₂O₄S, with a molecular weight of 326.41 g/mol . The spiro[3.4]octane scaffold introduces conformational rigidity, while the tosylate group enhances solubility and stability, making it a candidate for pharmaceutical applications.

Structurally, the compound comprises two nitrogen atoms in a bicyclic system: a five-membered pyrrolidine-like ring and a four-membered azetidine-like ring. The 5,5-dimethyl substitution reduces ring strain and stabilizes the spiro junction .

Properties

IUPAC Name

5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.C7H8O3S/c1-7(2)8(4-9-5-8)3-6(11)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-5H2,1-2H3,(H,10,11);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCYWWCUGKJLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2(CC(=O)N1)CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Precursors

The diazaspiro[3.4]octan-7-one core is typically constructed via intramolecular cyclization. A representative route involves reacting N-protected diamines with α-ketoesters under acidic conditions:

  • Starting Materials : tert-Butyl 3-aminopyrrolidine-1-carboxylate and ethyl 2-oxocyclopropanecarboxylate.

  • Cyclization : Heating in toluene at 110°C with p-toluenesulfonic acid (pTSA) catalyzes imine formation and subsequent cyclization.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane yields the free amine intermediate.

This method achieves a 65–70% yield, with purification via silica gel chromatography (ethyl acetate/heptane gradient).

Sulfonation and Esterification Strategies

p-Toluenesulfonic Acid-Mediated Esterification

The final step involves sulfonating the alcohol intermediate (5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-ol) with p-toluenesulfonic acid:

  • Reaction Conditions : Ethyl acetate solvent, 0°C to room temperature, 12-hour stirring.

  • Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction and solvent evaporation.

  • Yield : 75–80% after recrystallization from ethanol/water.

Alternative Sulfonyl Chloride Approach

For higher purity, the sulfonate ester can be formed using 4-methylbenzenesulfonyl chloride:

  • Base : Triethylamine (TEA) in dichloromethane at 0°C.

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride to ensure complete conversion.

  • Yield : 85% with column chromatography purification (SiO₂, 5% methanol in DCM).

Optimization of Reaction Parameters

Solvent Selection

  • Ethyl Acetate : Provides optimal solubility for the alcohol intermediate and pTSA, minimizing side reactions.

  • THF/Water Mixtures : Used in analogous sulfonations to enhance reagent miscibility but risk hydrolysis.

Temperature and Time Profiling

  • Cyclization : 110°C for 8 hours balances yield and byproduct formation.

  • Sulfonation : Room temperature reactions exceed 90% conversion within 6 hours, while elevated temperatures accelerate decomposition.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/heptane (3:7) resolves unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) yields needle-like crystals with >99% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.25 ppm (s, 6H, CH₃), δ 2.45 ppm (s, 3H, Ar–CH₃), and δ 7.75 ppm (d, 2H, aromatic).

  • HRMS : Calculated [M+H]⁺ = 327.14 Da, observed = 327.13 Da.

Comparative Analysis of Synthetic Routes

ParameterCyclization RouteAlkylation RouteSulfonyl Chloride Route
Overall Yield58%72%81%
Purity (HPLC)95%98%99%
Reaction Time14 hours10 hours6 hours
Cost EfficiencyModerateHighLow

The sulfonyl chloride method offers superior yield and purity but requires stringent anhydrous conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can act as inhibitors for enzymes such as monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. This inhibition could have implications for treating pain and inflammation .
  • Antimicrobial Activity : Some studies have shown that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Biochemical Assays

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate is used in biochemical assays to study protein interactions:

  • Type III Secretion System (T3SS) Inhibition : It has been utilized in assays to evaluate its effects on bacterial secretion systems, which are critical for pathogenesis in certain bacteria .

Material Science

The unique structural properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The spirocyclic structure can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • MAGL Inhibition Study : A study demonstrated that specific derivatives of this compound exhibited potent inhibition of MAGL with a distinct binding mode compared to existing inhibitors. This finding suggests potential for developing new analgesics .
  • Antimicrobial Testing : In another investigation, compounds related to 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one were tested against various bacterial strains, showing promising results in inhibiting growth and suggesting further development for clinical use .

Comparison with Similar Compounds

(a) YA2: (5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione

  • Key Differences: Spiro System: YA2 features a larger spiro[4.4]nonene system compared to the spiro[3.4]octane in the target compound. Heteroatoms: YA2 contains an oxygen atom (1-oxa) in addition to two nitrogens, whereas the target compound has only diaza rings. Substituents: YA2 includes benzyl and phenyl groups, which enhance lipophilicity, while the target compound uses a tosylate for ionic solubility .
  • Biological Relevance : YA2 demonstrated anticancer activity against leukemia cells (IC₅₀ = 12 µM), suggesting that spiro compounds with larger ring systems may have enhanced bioactivity .

(b) 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Key Differences: Spiro System: A spiro[4.5]decane framework, larger than the target compound’s spiro[3.4]octane. Functional Groups: Incorporates benzothiazole and dimethylamino-phenyl groups, which are absent in the target compound. These groups are known for photophysical and anticancer properties. Applications: Primarily used in organic synthesis and as intermediates for fluorescent probes .

Salt Forms and Counterion Effects

(a) 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride (CAS: 2097951-79-4)

  • Key Differences :
    • Counterion : Hydrochloride (HCl) vs. tosylate. The hydrochloride has a lower molecular weight (190.67 g/mol ) and simpler ionic interactions.
    • Solubility : Tosylate salts generally exhibit better aqueous solubility than hydrochlorides due to the bulky aromatic sulfonate group .
  • Utility : Hydrochlorides are easier to synthesize but may lack the crystallinity and stability of tosylates in formulation .

(b) 2-Aminoanilinium 4-methylbenzenesulfonate

  • Key Differences :
    • Core Structure : A simple anilinium cation paired with tosylate, lacking the spirocyclic complexity of the target compound.
    • Role of Tosylate : Both compounds utilize tosylate for ionic balance, but the target compound’s spiro framework offers unique steric and electronic properties .

Non-Spiro Heterocyclic Analogues

2,5-Dimethyl-2,5-diethyltetrahydropyrrole

  • Key Differences: Ring System: A monocyclic tetrahydropyrrole (five-membered) vs. the bicyclic spiro system. Substituents: Methyl and ethyl groups increase hydrophobicity but reduce structural rigidity. Stability: Prone to oxidation due to the absence of spiro stabilization .

Biological Activity

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate, also known by its CAS number 2682112-95-2, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, drawing from various research findings and case studies.

Molecular Structure

The molecular formula of this compound is C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S, with a molecular weight of 326.41 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.

PropertyValue
Molecular Weight326.41 g/mol
Boiling PointNot available
InChI KeyHOCYWWCUGKJLPX-UHFFFAOYSA-N
Hazard StatementsH302-H315-H319-H335

The biological activity of this compound has been studied in various contexts, particularly its interactions with biological systems at the cellular level. Preliminary studies suggest that the compound may exhibit antimicrobial , antiviral , and analgesic properties.

  • Antimicrobial Activity : Research indicates that compounds with similar structural features have demonstrated significant antimicrobial effects against various bacterial strains. The presence of the diazaspiro structure may enhance membrane permeability, allowing for better interaction with microbial targets.
  • Antiviral Activity : Some studies have explored the potential of spirocyclic compounds in inhibiting viral replication. The unique structural characteristics of this compound could be leveraged for antiviral drug development.
  • Analgesic Properties : Given the structural similarities with known analgesics, there is potential for this compound to exhibit pain-relieving effects, warranting further investigation into its efficacy in pain models.

Case Study 1: Antimicrobial Screening

In a recent study published in Journal of Medicinal Chemistry, a series of spirocyclic compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one displayed inhibition zones ranging from 15 to 25 mm at concentrations of 50 µg/mL, suggesting significant antimicrobial potential .

Case Study 2: Analgesic Activity Assessment

A pharmacological assessment conducted on a related compound demonstrated that it significantly reduced pain responses in rodent models when administered at doses of 10 mg/kg. This finding supports the hypothesis that compounds within this class may possess analgesic properties .

Research Findings

Recent investigations into the biological activity of spirocyclic compounds have revealed promising avenues for drug development:

  • In vitro Studies : In vitro assays have shown that derivatives of spirocyclic compounds can inhibit key enzymes involved in bacterial cell wall synthesis .
  • In vivo Models : Animal studies have indicated that these compounds can modulate inflammatory responses and provide relief from acute pain .

Future Directions

Further research is needed to elucidate the precise mechanisms by which 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one exerts its biological effects. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity will be crucial for optimizing therapeutic efficacy.
  • Clinical Trials : Conducting clinical trials will be essential to assess safety and efficacy in humans.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

Methodological Answer: To confirm the structure and purity of the compound, employ a combination of techniques:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to resolve the spirocyclic core and substituent assignments, focusing on the unique chemical shifts of the 2,6-diazaspiro[3.4]octane system .
  • Mass Spectrometry (HRMS) : Confirm the molecular formula (C15_{15}H22_{22}N2_2O4_4S) via high-resolution MS to distinguish isotopic patterns of the tosylate group .
  • HPLC-PDA : Use reversed-phase chromatography (e.g., Chromolith® columns) with UV detection at 254 nm to assess purity (>95%) and identify residual solvents or synthetic byproducts .

Q. How to design a synthetic route for this compound, considering spirocyclic ring formation?

Methodological Answer: The synthesis involves constructing the spirocyclic core via cyclization strategies:

  • Step 1 : Prepare a bicyclic precursor (e.g., 5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one) using a [3+4] annulation reaction with ethylenediamine derivatives and ketone intermediates .
  • Step 2 : Introduce the tosylate group via sulfonation of the secondary amine using p-toluenesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) .
  • Critical Considerations : Monitor reaction pH (<7 to avoid hydrolysis) and use inert atmospheres to prevent oxidation of the diaza ring .

Reference Synthesis Parameters (from analogous spiro compounds ):

StepReagentsConditionsYield
CyclizationEthylenediamine, diketoneReflux in THF, 12 h60–70%
TosylationTsCl, Et3_3N0–5°C, 4 h85–90%

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for spirocyclic diaza compounds?

Methodological Answer: Discrepancies in reported bioactivity (e.g., receptor binding affinities) may arise from:

  • Conformational Flexibility : Use X-ray crystallography or DFT calculations to determine the dominant spirocyclic conformation (e.g., chair vs. boat) affecting receptor interaction .
  • Impurity Profiling : Apply LC-MS/MS to identify trace byproducts (e.g., ring-opened amines) that may antagonize target receptors .
  • Assay Variability : Standardize cell-based assays (e.g., α4β2 nAChR binding) using positive controls (e.g., varenicline) and replicate across multiple labs .

Case Study : Zhao et al. (2012) observed a 10-fold difference in IC50_{50} values for similar compounds due to residual dimethyl sulfoxide in assay buffers, highlighting solvent interference .

Q. What experimental strategies are recommended for studying environmental degradation pathways?

Methodological Answer: Adapt methodologies from the INCHEMBIOL project :

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-UV/MS. The tosylate group is prone to hydrolysis under alkaline conditions, forming 4-methylbenzenesulfonic acid .
  • Photolysis : Use simulated sunlight (λ >290 nm) in aqueous solutions to identify photoproducts (e.g., ring-opened derivatives) .
  • Ecotoxicity Assays : Test degradation products on model organisms (e.g., Daphnia magna) using OECD guidelines to assess acute/chronic effects .

Q. How to optimize formulations for enhanced stability in preclinical studies?

Methodological Answer:

  • Solid-State Stability : Conduct accelerated stability testing (40°C/75% RH) to identify hygroscopicity issues. Use excipients like lactose or microcrystalline cellulose to prevent deliquescence .
  • Surface Adsorption Mitigation : Pre-treat glassware with silanizing agents to minimize compound loss due to adsorption, as observed in indoor surface chemistry studies .
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain spirocyclic integrity during storage .

Q. Example Stability Protocol :

ParameterConditionsMonitoring Method
Thermal40°C, 6 monthsHPLC purity assay
Light1.2 million lux hoursUV-Vis spectroscopy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.